molecular formula C11H13NO2 B8749032 1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE CAS No. 109138-26-3

1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE

Cat. No. B8749032
Key on ui cas rn: 109138-26-3
M. Wt: 191.23 g/mol
InChI Key: OBIAVIRBUSQCAT-UHFFFAOYSA-N
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Patent
US08846689B2

Procedure details

2-(3-methoxy-phenyl)-2-methyl-propionic acid (24.40 g) is dissolved in toluene (120 mL) and cooled to 0° C. Triethylamine (16.61 mL) and diphenylphosphorylazide (24.37 g) are added. After 0.5 h the mixture is heated to 110° C. After 3 h the reaction mixture is diluted with EtOAc, cooled to 0° C., extracted with NaHCO3 solution and NaCl solution (H2O, 10%), dried on magnesium sulphate, filtered off from the desiccant and the solvent is eliminated in vacuo. The residue is used in the next reaction step without any further purification.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
16.61 mL
Type
reactant
Reaction Step Two
Quantity
24.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:14])([CH3:13])C(O)=O)[CH:6]=[CH:7][CH:8]=1.C([N:17]([CH2:20]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1>C1(C)C=CC=CC=1.CCOC(C)=O>[N:17]([C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)([CH3:13])[CH3:14])=[C:20]=[O:29]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C(=O)O)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
16.61 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24.37 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 0.5 h the mixture is heated to 110° C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with NaHCO3 solution and NaCl solution (H2O, 10%)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered off from the desiccant and the solvent
CUSTOM
Type
CUSTOM
Details
The residue is used in the next reaction step without any further purification

Outcomes

Product
Name
Type
Smiles
N(=C=O)C(C)(C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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